molecular formula C11H23N5O6 B13418024 H-Arg-Ser-OH

H-Arg-Ser-OH

Cat. No.: B13418024
M. Wt: 321.33 g/mol
InChI Key: PQZNYIQAAJXFFX-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Arg-Ser-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin. The fluorenylmethoxycarbonyl (Fmoc) protection scheme is commonly employed in SPPS . The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Arg-Ser-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield serine hydroxyl derivatives, while reduction of the arginine residue can produce secondary amines .

Scientific Research Applications

H-Arg-Ser-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Arg-Ser-OH involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for serine proteases, which catalyze the hydrolysis of peptide bonds. The serine residue in the compound plays a crucial role in the catalytic mechanism of these enzymes, facilitating the cleavage of peptide bonds through nucleophilic attack .

Comparison with Similar Compounds

H-Arg-Ser-OH can be compared with other similar dipeptides, such as:

This compound is unique due to the presence of both arginine and serine residues, which confer specific properties and reactivity patterns that are distinct from other dipeptides.

Properties

Molecular Formula

C11H23N5O6

Molecular Weight

321.33 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C9H19N5O4.C2H4O2/c10-5(2-1-3-13-9(11)12)7(16)14-6(4-15)8(17)18;1-2(3)4/h5-6,15H,1-4,10H2,(H,14,16)(H,17,18)(H4,11,12,13);1H3,(H,3,4)/t5-,6-;/m0./s1

InChI Key

PQZNYIQAAJXFFX-GEMLJDPKSA-N

Isomeric SMILES

CC(=O)O.C(C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N

Canonical SMILES

CC(=O)O.C(CC(C(=O)NC(CO)C(=O)O)N)CN=C(N)N

Origin of Product

United States

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